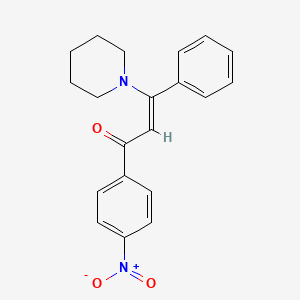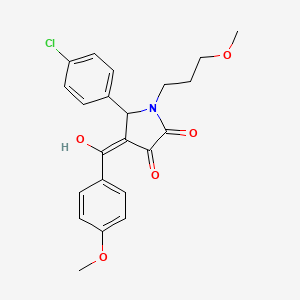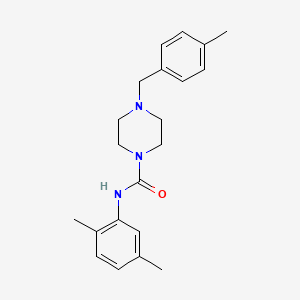
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one, also known as NPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPP is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C19H18N2O3. In
作用機序
The mechanism of action of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been shown to bind to the mu-opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress markers, which are involved in the pathogenesis of various diseases. In addition, 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.
実験室実験の利点と制限
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have several advantages for lab experiments, such as their high potency, selectivity, and stability. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can be easily synthesized in large quantities and can be modified to produce a wide range of analogs with different chemical and biological properties. However, 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs also have some limitations, such as their potential toxicity and side effects. Therefore, careful dose-response and toxicity studies are necessary before using 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in lab experiments.
将来の方向性
There are several future directions for 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in scientific research. One direction is to explore the potential applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in drug discovery and development. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown promising pharmacological activities in various disease models, and further studies are needed to elucidate their mechanism of action and optimize their chemical and biological properties. Another direction is to investigate the potential therapeutic applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in human diseases. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown potential as anti-inflammatory, analgesic, anticonvulsant, and anti-cancer agents, and further studies are needed to evaluate their efficacy and safety in clinical trials. Finally, further studies are needed to explore the potential applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in neuroscience research. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown potential as modulators of ion channels and neurotransmitter receptors, and further studies are needed to elucidate their role in neuronal excitability and synaptic transmission.
合成法
The synthesis of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one involves the condensation of 4-nitrobenzaldehyde, acetophenone, and piperidine in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization. The yield of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can be improved by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time.
科学的研究の応用
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been widely used in scientific research due to its potential applications in drug discovery and development. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is a versatile compound that can be modified to produce a wide range of analogs with different chemical and biological properties. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have been shown to exhibit various pharmacological activities, such as anti-inflammatory, analgesic, anticonvulsant, and anti-cancer effects.
特性
IUPAC Name |
(Z)-1-(4-nitrophenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-20(17-9-11-18(12-10-17)22(24)25)15-19(16-7-3-1-4-8-16)21-13-5-2-6-14-21/h1,3-4,7-12,15H,2,5-6,13-14H2/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZVEXKNHQEDI-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=C\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(4-nitrophenyl)-3-phenyl-3-(piperidin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)
![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)
![2-cyano-N-(2-methoxyphenyl)-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5296157.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)